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molecular formula C20H26O2Si B3046711 4-(Tert-butyldiphenylsilyloxy)butanal CAS No. 127793-62-8

4-(Tert-butyldiphenylsilyloxy)butanal

Cat. No. B3046711
M. Wt: 326.5 g/mol
InChI Key: FIGNMIFTOBCQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08119692B2

Procedure details

To a suspension of 9.0 g silica gel and PCC (7.7 g, 35.7 mmol) in 300 mL DCM was added 4-(tert-Butyl-diphenyl-silanyloxy)-butan-1-ol (6.0 g, 18.3 mmol) in 50 mL DCM. The mixture was stirred for 3 h at room temperature and then the resulting suspension filtered thorough a pad of celite/florisil and rinsed with DCM. The solvent was evaporated and the product was isolated by flash column chromatography eluting with 0% to 30% ethyl acetate/hexane to give the title compound (4.7 g) as a light yellow oil.
Name
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O.[C:12]([Si:16]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[O:17][CH2:18][CH2:19][CH2:20][CH2:21][OH:22])([CH3:15])([CH3:14])[CH3:13]>C(Cl)Cl>[C:12]([Si:16]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[O:17][CH2:18][CH2:19][CH2:20][CH:21]=[O:22])([CH3:15])([CH3:13])[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OCCCCO)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting suspension filtered thorough a pad of celite/florisil
WASH
Type
WASH
Details
rinsed with DCM
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the product was isolated by flash column chromatography
WASH
Type
WASH
Details
eluting with 0% to 30% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](OCCCC=O)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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